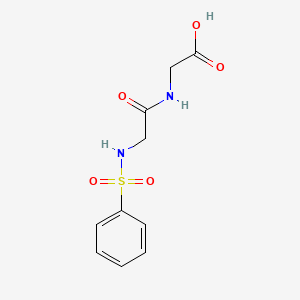

(2-Benzenesulfonylamino-acetylamino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEQUKPFIGVVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364598 | |

| Record name | N-(Benzenesulfonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389070-77-3 | |

| Record name | N-(Benzenesulfonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS 389070-77-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and experimental data for (2-Benzenesulfonylamino-acetylamino)acetic acid are limited. This guide provides a summary of known properties and presents a scientifically plausible, albeit hypothetical, synthesis protocol and discussion of potential biological activities based on established chemical principles and data from structurally related compounds.

Core Properties

This compound, also known as N-(phenylsulfonyl)glycylglycine, is a derivative of the dipeptide glycylglycine. While detailed experimental data is scarce, the fundamental properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 389070-77-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₅S | [2][3] |

| Molecular Weight | 272.28 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Known Uses | Ligand in Copper complexes | [1] |

Proposed Synthesis Protocol

Table 2: Materials and Reagents for Proposed Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| Glycylglycine | C₄H₈N₂O₃ | 132.12 | Starting material |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Sulfonylating agent |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | Base |

| Dioxane or Tetrahydrofuran (THF) | C₄H₈O₂ / C₄H₈O | 88.11 / 72.11 | Solvent |

| Hydrochloric acid (HCl) | HCl | 36.46 | Acid for workup |

| Deionized Water | H₂O | 18.02 | Solvent |

Detailed Experimental Methodology:

-

Dissolution of Glycylglycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of glycylglycine in a 1:1 mixture of dioxane (or THF) and water. To this, add 2.2 equivalents of sodium hydroxide and stir until all solids have dissolved. Cool the reaction mixture to 0-5 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve 1.1 equivalents of benzenesulfonyl chloride in a minimal amount of dioxane (or THF). Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl. A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a white solid.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[4] Derivatives containing this group have shown a wide range of therapeutic applications.[5]

Antimicrobial and Anti-inflammatory Potential

Numerous benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties.[5] The sulfonamide group can mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of dihydropteroate synthase in bacteria, thus blocking folic acid synthesis and exhibiting antibacterial effects.

Furthermore, some sulfonamide-containing compounds are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases.[6] Given that this compound possesses this key functional group, it is plausible that it could exhibit similar biological activities.

Hypothetical mechanism of action for potential biological activity.

Experimental Validation Workflow

To investigate the potential biological activities of this compound, a standard screening workflow would be employed.

-

In Vitro Antimicrobial Assays: The compound would be tested against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans, A. niger) to determine its Minimum Inhibitory Concentration (MIC).[5]

-

In Vitro Anti-inflammatory Assays: The inhibitory activity against key inflammatory enzymes like COX-1 and COX-2 would be assessed to determine the IC₅₀ values.

-

In Vivo Studies: If promising in vitro activity is observed, further studies in animal models of infection or inflammation would be warranted to evaluate efficacy and safety.

Proposed workflow for biological activity validation.

Conclusion

This compound (CAS 389070-77-3) is a compound for which detailed, publicly available research is currently lacking. The information provided in this guide, including a proposed synthesis protocol and a discussion of potential biological activities, is based on established chemical principles and data from structurally analogous compounds. Further experimental investigation is required to fully characterize its properties and potential applications. This guide serves as a foundational resource to stimulate and direct future research into this compound.

References

- 1. (2-BENZENESULFONYLAMINO-ACETYLAMINO)-ACETIC ACID | 389070-77-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis And Structure-Activity Relationships Studies Of 4-((4-Hydroxy-3-Methoxybenzyl)Amino)Benzenesulfonamide Derivaties As Potent And Selective Inhibitors Of 12-Lipoxygenase | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N-(Phenylsulfonyl)glycylglycine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(phenylsulfonyl)glycylglycine, a dipeptide derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, including N-(phenylsulfonyl)glycine and other N-sulfonylated peptides, to project its chemical properties, synthesis, and potential biological activities.

Chemical Structure and Identifiers

N-(Phenylsulfonyl)glycylglycine consists of a glycylglycine dipeptide backbone with a phenylsulfonyl group attached to the terminal amino nitrogen. This modification is expected to significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and conformational flexibility, compared to the parent dipeptide.

Based on its structure, the following chemical identifiers can be assigned:

| Identifier | Value |

| IUPAC Name | 2-((2-(Phenylsulfonyl)amino)acetamido)acetic acid |

| Molecular Formula | C10H12N2O5S |

| Molecular Weight | 272.28 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O |

| InChI | InChI=1S/C10H12N2O5S/c13-9(14)5-11-8(12)4-12-18(16,17)10-6-2-1-3-7-10/h1-3,6-7H,4-5H2,(H,11,12)(H,13,14) |

| InChIKey | InChIKey=FJJXGZJCFJGVQZ-UHFFFAOYSA-N |

| CAS Number | Not available |

Note: The CAS number for the closely related N-(phenylsulfonyl)glycine is 5398-96-9.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference Compound Data (N-(phenylsulfonyl)glycine) |

| LogP | ~0.1 | 0.68[1] |

| Topological Polar Surface Area (tPSA) | 110.7 Ų | 83.5 Ų[1] |

| Hydrogen Bond Donors | 2 | 2[1] |

| Hydrogen Bond Acceptors | 6 | 5[1] |

| Rotatable Bonds | 5 | 3[1] |

| Form | Solid (predicted) | Solid[1] |

Synthesis and Experimental Protocols

A robust and widely applicable method for the synthesis of N-sulfonylated amino acids and peptides involves the N-sulfonylation of the corresponding amine with a sulfonyl chloride under basic conditions, a variation of the Schotten-Baumann reaction.

The synthesis can be envisioned as a two-step process starting from commercially available glycylglycine.

Step 1: Protection of the Carboxylic Acid (Optional but Recommended)

To prevent side reactions, the carboxylic acid of glycylglycine can be protected, for example, as a methyl or ethyl ester. This is a standard procedure in peptide synthesis.

Step 2: N-Sulfonylation

The glycylglycine ester is then reacted with benzenesulfonyl chloride in the presence of a base to yield the N-phenylsulfonylated dipeptide ester.

Step 3: Deprotection

The protecting group on the carboxylic acid is removed to yield the final product, N-(phenylsulfonyl)glycylglycine.

Detailed Experimental Protocol (Adapted from general sulfonylglycine synthesis)

Materials:

-

Glycylglycine

-

Thionyl chloride or an appropriate alcohol with an acid catalyst (for esterification)

-

Benzenesulfonyl chloride

-

Sodium bicarbonate or another suitable base

-

Dichloromethane or another suitable organic solvent

-

Sodium hydroxide or lithium hydroxide (for deprotection)

-

Hydrochloric acid

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Esterification of Glycylglycine:

-

Suspend glycylglycine in methanol and cool in an ice bath.

-

Slowly add thionyl chloride dropwise while stirring.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the glycylglycine methyl ester hydrochloride.

-

-

N-Sulfonylation:

-

Dissolve the glycylglycine methyl ester hydrochloride in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate.

-

To this biphasic mixture, add benzenesulfonyl chloride dropwise at 0°C.

-

Stir the reaction vigorously at room temperature overnight.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(phenylsulfonyl)glycylglycine methyl ester.

-

Purify the product by column chromatography on silica gel.

-

-

Hydrolysis (Deprotection):

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to a pH of 2-3 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-(phenylsulfonyl)glycylglycine.

-

Characterization:

The final product should be characterized by:

-

NMR Spectroscopy: 1H and 13C NMR to confirm the structure.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Melting Point: To assess purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-(phenylsulfonyl)glycylglycine has not been extensively reported, the broader class of sulfonamide-containing compounds exhibits a wide range of pharmacological effects.[2] N-sulfonylated peptides have been investigated as inhibitors of various enzymes, including proteases, and as potential anticancer and antimicrobial agents.[3][4]

The phenylsulfonyl group can act as a bioisostere for a carboxylate or other functional groups, enabling the molecule to interact with biological targets. The dipeptide backbone provides a scaffold that can be further modified to optimize binding to specific enzymes or receptors.

Hypothetical Signaling Pathway Modulation:

Based on the known activities of related compounds, N-(phenylsulfonyl)glycylglycine could potentially modulate pathways involved in inflammation or cell proliferation. For instance, some sulfonamides are known to inhibit matrix metalloproteinases (MMPs), which are key enzymes in tissue remodeling and are often dysregulated in cancer and inflammatory diseases.

Experimental Workflows

The development and evaluation of N-(phenylsulfonyl)glycylglycine would follow a standard drug discovery workflow, from initial synthesis to biological testing.

Conclusion

N-(Phenylsulfonyl)glycylglycine represents a molecule of interest for medicinal chemists and drug development professionals. While direct experimental data is currently sparse, its structural relationship to known bioactive sulfonamides and N-sulfonylated peptides suggests a promising potential for biological activity. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Further investigation into its biological properties is warranted to explore its potential as a therapeutic agent.

References

- 1. Hit2Lead | N-(phenylsulfonyl)glycine | SC-5115909 [hit2lead.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and activity of N-sulfonylamides of tripeptides as potential urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(phenylsulfonyl)glycylglycine. Due to the limited availability of published data specific to this compound, this guide summarizes its known properties and presents a generalized framework for its synthesis and potential biological evaluation based on methodologies reported for structurally related molecules. This guide is intended to serve as a foundational resource to stimulate and inform future research endeavors.

Core Molecular Data

This compound is a dipeptide derivative of glycine. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | N-(phenylsulfonyl)glycylglycine | N/A |

| CAS Number | 389070-77-3 | N/A |

| Molecular Formula | C₁₀H₁₂N₂O₅S | N/A |

| Molecular Weight | 272.28 g/mol | N/A |

General Synthesis Approach

Proposed Synthetic Pathway:

A potential two-step synthesis is outlined below. This approach starts with the formation of the dipeptide glycylglycine, followed by its reaction with benzenesulfonyl chloride.

Caption: Proposed two-step synthesis of this compound.

Disclaimer: This represents a theoretical pathway. Actual reaction conditions, including solvents, bases, and purification methods, would require experimental optimization.

Potential Biological Activity and Experimental Protocols

Direct experimental evidence for the biological activity of this compound is scarce. However, the presence of the benzenesulfonamide moiety suggests that it could be explored for activities similar to other compounds in this class, which have demonstrated a range of biological effects. Furthermore, its structural similarity to N-sulfonyltripeptides indicates a potential for interaction with proteases. One known application is its use as a ligand in the formation of copper complexes.

Proposed Areas for Biological Investigation

-

Antimicrobial Activity: Benzenesulfonamide derivatives have been reported to possess antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Some sulfonamides exhibit anti-inflammatory effects.

-

Enzyme Inhibition: N-sulfonylated peptides are known to act as inhibitors of various enzymes, particularly serine proteases.

-

Coordination Chemistry: The compound's ability to act as a ligand for metal ions, such as copper, could be explored for applications in catalysis or the development of metallodrugs.

Generalized Experimental Workflow for Biological Screening

The following workflow outlines a general approach to begin characterizing the biological profile of this compound.

Caption: A generalized workflow for the initial biological screening of the target compound.

Note on Experimental Protocols: Detailed protocols for the assays mentioned above are well-established and can be found in standard laboratory manuals and scientific literature. For example, antimicrobial susceptibility testing can be performed according to CLSI guidelines, and various commercial kits are available for cytotoxicity and enzyme inhibition assays.

Quantitative Data Summary

As of the date of this report, there is no publicly available quantitative data regarding the biological or physicochemical properties of this compound beyond its molecular weight. Future research should aim to populate the following table with experimental values.

| Parameter | Method | Result |

| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | Data not available |

| Solubility (e.g., in PBS, DMSO) | High-Throughput Solubility Assay | Data not available |

| LogP / LogD | HPLC-based or computational methods | Data not available |

| pKa | Potentiometric titration or computational | Data not available |

| IC₅₀ / EC₅₀ / MIC (µM) | Specific biological assays | Data not available |

Conclusion and Future Directions

This compound is a compound with a confirmed molecular structure and weight, yet its chemical and biological properties remain largely unexplored. This technical guide provides a starting point for researchers by proposing a feasible synthetic strategy and a logical workflow for investigating its potential biological activities. The structural motifs present in the molecule suggest that it may hold promise in the areas of antimicrobial, anti-inflammatory, or enzyme-inhibitory research. The development of detailed synthetic protocols and the systematic biological evaluation of this compound are critical next steps to uncovering its potential utility in drug discovery and development. Further investigation into its properties as a ligand for copper and other transition metals is also warranted.

An In-depth Technical Guide to the Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylated amino acids and peptides represent a significant class of compounds in medicinal chemistry. The incorporation of a sulfonyl group can modulate the physicochemical properties of the parent molecule, including acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. N-sulfonylated peptides have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.

This guide focuses on the synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, a simple N-sulfonylated dipeptide. The proposed synthesis involves the reaction of glycylglycine with benzenesulfonyl chloride. This approach is based on the well-established Schotten-Baumann reaction conditions for the N-acylation and N-sulfonylation of amines.

Proposed Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound is the nucleophilic attack of the terminal amino group of glycylglycine on the electrophilic sulfur atom of benzenesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Overall Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, albeit illustrative, experimental protocol for the synthesis of this compound. This protocol is adapted from standard procedures for the N-sulfonylation of amino acids and peptides.

Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Glycylglycine | C₄H₈N₂O₃ | 132.12 |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 |

| Sodium Hydroxide | NaOH | 40.00 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Deionized Water | H₂O | 18.02 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Dissolution of Glycylglycine: In a 250 mL round-bottom flask, dissolve glycylglycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted benzenesulfonyl chloride. Discard the organic layers.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the final product under vacuum.

-

Quantitative Data Summary

The following table summarizes the illustrative quantitative data for the proposed synthesis. Actual results may vary.

| Parameter | Value |

| Reactants | |

| Glycylglycine | 10.0 g (0.076 mol) |

| Benzenesulfonyl Chloride | 14.7 g (0.083 mol) |

| Sodium Hydroxide (1M) | 167 mL (0.167 mol) |

| 1,4-Dioxane | 50 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Product | |

| Theoretical Yield | 20.7 g |

| Expected Yield | 70-85% |

| Appearance | White solid |

| Expected Melting Point | >200 °C (with decomposition) |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of N-sulfonylated peptides has shown promise in several therapeutic areas.

Potential as Enzyme Inhibitors

The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against metalloproteinases or other enzymes where a sulfonamide can coordinate with a metal ion in the active site.

Anticancer Activity

Some N-sulfonylated amino acid and peptide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, potentially involving the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Further research would be required to determine if this compound possesses such properties.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological screening of the synthesized compound.

Spectroscopic and Structural Elucidation of (2-Benzenesulfonylamino-acetylamino)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Benzenesulfonylamino-acetylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. Also known as {N}-(phenylsulfonyl)glycylglycine, this compound has the CAS Number 389070-77-3, a molecular formula of C10H12N2O5S, and a molecular weight of 272.28.[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for obtaining and verifying this data.

Chemical Structure

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for this compound. These predictions are derived from known spectral data of structurally related compounds, particularly N-Tosyl-glycylglycine, which features a p-methyl group on the benzene ring.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.2 | t | 1H | -C(=O)NH- |

| ~7.8-7.9 | m | 2H | Ar-H (ortho) |

| ~7.5-7.6 | m | 3H | Ar-H (meta, para) |

| ~3.8 | d | 2H | -NHCH₂COOH |

| ~3.6 | d | 2H | -SO₂NHCH₂- |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | -COOH |

| ~169 | -C(=O)NH- |

| ~140 | Ar-C (ipso) |

| ~133 | Ar-C (para) |

| ~129 | Ar-C (meta) |

| ~127 | Ar-C (ortho) |

| ~43 | -NHCH₂COOH |

| ~41 | -SO₂NHCH₂- |

Predicted in DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 273.05 | [M+H]⁺ |

| 295.03 | [M+Na]⁺ |

| 271.04 | [M-H]⁻ |

M = C₁₀H₁₂N₂O₅S

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide and sulfonamide) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1340 & ~1160 | S=O stretch (sulfonamide) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of sulfonated amino acids and peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Referencing: The residual DMSO solvent peak at δ ~2.50 ppm is used as an internal reference.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard 1D carbon experiment with proton decoupling.

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The DMSO-d₆ solvent peak at δ ~39.52 ppm is used as an internal reference.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.

-

For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent system.

-

To enhance ionization, 0.1% formic acid can be added for positive ion mode, and 0.1% ammonium hydroxide for negative ion mode.

2. ESI-MS Acquisition:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes should be used.

-

Capillary Voltage: 3.0-4.0 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 4-8 L/min at 180-200 °C.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. FTIR-ATR Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of the target compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data and detailed protocols herein are intended to support researchers in the synthesis, characterization, and further development of this and related compounds. It is strongly recommended that experimental data be acquired to confirm these predictions.

References

An In-depth Technical Guide on the Solubility of (2-Benzenesulfonylamino-acetylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Benzenesulfonylamino-acetylamino)acetic acid. Due to the limited availability of specific experimental data in public literature, this document outlines standardized methodologies for determining its solubility in a range of common laboratory solvents. The experimental protocols provided are based on established practices in the pharmaceutical and chemical sciences to ensure reliable and reproducible results.

Experimental Protocols

The determination of solubility is a critical step in the pre-formulation and drug development process. The following protocols describe standard methods for qualitatively and quantitatively assessing the solubility of a compound such as this compound.

1. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in various solvents.

-

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into separate small test tubes or vials.

-

To each tube, add a measured volume (e.g., 0.1 mL) of a single solvent from the list in Table 1.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer.

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent at that approximate concentration. If not, it is deemed "insoluble" or "sparingly soluble."

-

This process can be repeated with increasing volumes of solvent to estimate the solubility range.

-

2. Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Procedure:

-

Add an excess amount of this compound to a series of flasks, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the flasks to stand undisturbed for a short time to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a suitable filter (e.g., a 0.22 µm PTFE or PVDF filter).

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.

-

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Expected Solubility (Qualitative) | Quantitative Solubility (mg/mL) |

| Water | Polar Protic | Likely Low | Data to be determined |

| Ethanol | Polar Protic | Moderate to High | Data to be determined |

| Methanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | Low to Moderate | Data to be determined |

| Dichloromethane | Nonpolar | Likely Low | Data to be determined |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Data to be determined |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Likely Low | Data to be determined |

Mandatory Visualization

The following diagrams illustrate the general workflow for determining the solubility of a chemical compound and a conceptual diagram of factors influencing solubility.

Caption: Workflow for Solubility Determination.

Caption: Key Factors Influencing Solubility.

References

A Comprehensive Guide to the Purity Analysis of Commercial (2-Benzenesulfonylamino-acetylamino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of commercial-grade (2-Benzenesulfonylamino-acetylamino)acetic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is critical for the validity of scientific experiments and the safety and efficacy of therapeutic agents. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a systematic workflow for robust purity analysis. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound, also known as N-(Phenylsulfonyl)glycylglycine, is a chemical compound with potential applications in biochemical research and drug development, for instance as a ligand in copper complexes. Given its potential use in sensitive biological systems, a thorough assessment of its purity is paramount. This guide details a multi-pronged analytical approach to identify and quantify the main component, as well as any process-related impurities and degradation products.

The methodologies described herein are based on standard principles of analytical chemistry and are designed to provide a robust framework for the quality control of this compound.

Potential Impurities

The purity profile of this compound can be influenced by the synthetic route employed. A plausible synthesis involves the coupling of glycylglycine with benzenesulfonyl chloride. Based on this, potential impurities may include:

-

Starting Materials: Unreacted glycylglycine and benzenesulfonyl chloride.

-

By-products: Benzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and self-coupled products.

-

Residual Solvents: Solvents used during the synthesis and purification process (e.g., Dichloromethane, Ethyl Acetate, Triethylamine).

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity of non-volatile organic compounds and for quantifying impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Table 1: HPLC Gradient Program

| Time (minutes) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Table 2: Hypothetical HPLC Purity Analysis Results

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.15 | Benzenesulfonic acid |

| 2 | 5.2 | 0.20 | Glycylglycine |

| 3 | 15.8 | 99.5 | This compound |

| 4 | 18.1 | 0.15 | Unknown Impurity |

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Experimental Protocol:

-

LC System: As described for HPLC.

-

MS Detector: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive and negative ion modes to ensure detection of a wide range of impurities.

-

Mass Range: 50-1000 m/z.

-

Data Analysis: The masses of observed peaks are used to propose elemental compositions and structures for the impurities.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the main component and can also be used to detect and quantify impurities.

Experimental Protocol:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Concentration: 10 mg/mL.

-

Techniques: Standard ¹H, ¹³C, and COSY experiments. Quantitative NMR (qNMR) can be performed using a certified internal standard for accurate purity determination.

3.4. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for this compound (C₁₀H₁₂N₂O₅S).

Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis

| Element | Theoretical % | Experimental % |

| C | 44.11 | 44.05 |

| H | 4.44 | 4.48 |

| N | 10.29 | 10.25 |

| S | 11.78 | 11.72 |

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Caption: Workflow for the purity analysis of this compound.

Hypothetical Signaling Pathway Involvement

While the specific biological roles of this compound are not extensively documented, compounds with similar structural motifs can act as inhibitors in enzymatic pathways. The following diagram illustrates a hypothetical mechanism of action where it could act as a competitive inhibitor.

Caption: Hypothetical competitive inhibition of an enzyme by the title compound.

Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. This guide has outlined a comprehensive analytical strategy employing HPLC, LC-MS, NMR, and elemental analysis to ensure the identity, purity, and quality of this compound. The provided protocols and data tables serve as a robust template for researchers, scientists, and drug development professionals to establish effective quality control measures. Adherence to these analytical principles will contribute to the reliability and reproducibility of research findings and the development of safe and effective pharmaceutical products.

An In-depth Technical Guide to the Thermogravimetric Analysis of {N}-(phenylsulfonyl)glycylglycine

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1][2] The resulting data, typically plotted as mass change versus temperature, provides valuable insights into physical and chemical phenomena such as dehydration, desolvation, decomposition, and oxidation.[1][3]

In the pharmaceutical industry, TGA is an essential tool for characterizing active pharmaceutical ingredients (APIs), excipients, and final drug products. It is used to determine purity, moisture content, and thermal stability, all of which are critical parameters for ensuring drug safety, efficacy, and shelf-life.[3] For a molecule like {N}-(phenylsulfonyl)glycylglycine, a modified dipeptide, TGA can elucidate its thermal decomposition pathway, providing crucial information for formulation development and stability studies.

Hypothetical Thermogravimetric Analysis of {N}-(phenylsulfonyl)glycylglycine

Due to the limited availability of specific experimental data for the thermogravimetric analysis of {N}-(phenylsulfonyl)glycylglycine, this guide presents a hypothetical study based on the known thermal behavior of related compounds, including glycylglycine, other dipeptides, and sulfonamides.[4][5][6][7]

2.1. Predicted Thermal Decomposition Profile

The thermal decomposition of {N}-(phenylsulfonyl)glycylglycine is anticipated to occur in multiple stages. The presence of a phenylsulfonyl group, a peptide bond, and a carboxylic acid moiety suggests a complex degradation pathway. The initial weight loss may be attributed to the loss of any bound water or solvent. Subsequent decomposition steps are likely to involve the cleavage of the sulfonamide bond, followed by the breakdown of the dipeptide backbone.

Experimental Protocols

A detailed methodology for conducting the TGA of {N}-(phenylsulfonyl)glycylglycine is proposed below.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should also have a system for controlling the purge gas atmosphere.

3.2. Sample Preparation

A small amount of the {N}-(phenylsulfonyl)glycylglycine sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible, such as alumina. A consistent sample mass and packing density should be maintained across all experiments to ensure reproducibility.

3.3. TGA Parameters

The following instrumental parameters are proposed for the analysis:

-

Heating Rate: 10 °C/min. A linear heating rate is standard for dynamic TGA experiments.[8]

-

Temperature Range: 25 °C to 800 °C. This range should be sufficient to capture all major decomposition events.

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is used to prevent oxidative decomposition.

-

Crucible: Alumina, 70 µL.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each step, and the percentage of mass loss at each stage.

Data Presentation

The hypothetical quantitative data for the thermal decomposition of {N}-(phenylsulfonyl)glycylglycine is summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Weight Loss (%) | Proposed Gaseous Products |

| 1 | 150 - 250 | 220 | ~10% | H₂O, SO₂ |

| 2 | 250 - 400 | 350 | ~45% | Phenyl radical, remaining sulfonyl fragments |

| 3 | 400 - 600 | 520 | ~35% | CO₂, NH₃, various small organic fragments |

| Residue | > 600 | - | ~10% | Char |

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the logical flow of a TGA experiment.

5.2. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible multi-stage thermal decomposition pathway for {N}-(phenylsulfonyl)glycylglycine.

Conclusion

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etamu.edu [etamu.edu]

Discovery and history of (2-Benzenesulfonylamino-acetylamino)acetic acid

An In-depth Technical Guide to the Discovery and History of (2-Benzenesulfonylamino-acetylamino)acetic acid

Introduction

This compound, also known by its systematic name {N}-(phenylsulfonyl)glycylglycine, is a dipeptide derivative characterized by a benzenesulfonyl group attached to the N-terminus of a glycylglycine backbone. While the specific historical discovery of this compound (CAS Number: 389070-77-3) is not well-documented in readily available scientific literature, its chemical structure places it within the broader, well-established field of peptide chemistry and the more specialized area of sulfonamide-modified amino acids and peptides. This guide provides a comprehensive overview of the historical context of its parent molecule, a plausible synthetic pathway based on established methodologies, and its physicochemical properties.

The synthesis of the first dipeptide, glycylglycine, by Emil Fischer and Ernest Fourneau in 1901 marked a pivotal moment in biochemistry, laying the groundwork for understanding the structure and function of proteins.[1] Over the decades, the introduction of various protecting groups and coupling reagents has refined peptide synthesis into a highly sophisticated and automated process. The incorporation of sulfonyl groups into amino acids and peptides is a more recent development, driven by the search for novel therapeutic agents with improved stability and biological activity. Sulfonamide-containing molecules are known to act as inhibitors for a variety of enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 389070-77-3 |

| Molecular Formula | C₁₀H₁₂N₂O₅S |

| Molecular Weight | 272.28 g/mol |

| IUPAC Name | 2-[(2-benzenesulfonamidoacetyl)amino]acetic acid |

| Alternative Name | {N}-(phenylsulfonyl)glycylglycine |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |

Representative Synthesis

While the original synthesis of this compound is not specifically detailed in the literature, a logical and established synthetic route can be proposed based on standard peptide coupling and sulfonylation reactions. The synthesis would likely proceed in a two-step manner, starting from the commercially available dipeptide, glycylglycine.

Experimental Protocol

Step 1: Synthesis of Glycylglycine (Historical Context)

The foundational dipeptide, glycylglycine, was first synthesized by Fischer and Fourneau in 1901 by the hydrolysis of 2,5-diketopiperazine (glycine anhydride).[1] A common laboratory preparation is outlined below.

-

Materials: 2,5-Diketopiperazine, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethanol.

-

Equipment: Round-bottom flask, reflux condenser, pH meter, beaker, filtration apparatus.

-

Procedure:

-

2,5-Diketopiperazine is dissolved in a solution of sodium hydroxide with stirring until complete dissolution.

-

Hydrochloric acid is then added to adjust the pH to 6.0.

-

The solution is concentrated by evaporation.

-

Ethanol is added to the concentrated solution to precipitate the glycylglycine.

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with ethanol until free of chloride ions and then dried.

-

Step 2: N-Benzenesulfonylation of Glycylglycine

This step involves the reaction of the free amino group of glycylglycine with benzenesulfonyl chloride under basic conditions. This is a standard method for the introduction of a benzenesulfonyl group onto an amine.

-

Materials: Glycylglycine, Sodium Bicarbonate (NaHCO₃) or other suitable base, Benzenesulfonyl Chloride, Dichloromethane (DCM) or other suitable solvent, Hydrochloric Acid (HCl), Deionized water.

-

Equipment: Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

Glycylglycine is dissolved in an aqueous solution of sodium bicarbonate.

-

The solution is cooled in an ice bath.

-

A solution of benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane) is added dropwise to the cooled glycylglycine solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The organic layer is separated, and the aqueous layer is washed with the organic solvent.

-

The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product.

-

The precipitate, this compound, is collected by filtration, washed with cold water, and dried.

-

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Signaling Pathways

While specific biological activities for this compound are not extensively reported, its structural motifs suggest potential areas of investigation. The sulfonamide group is a key pharmacophore in many drugs, including antibiotics, diuretics, and enzyme inhibitors. Dipeptides and their derivatives are also explored for their roles in various biological processes. One noted, albeit uncited, application is its use as a ligand for copper complexes.

Hypothetical Signaling Pathway Involvement

Given that sulfonamide-containing dipeptides have been investigated as protease inhibitors, a hypothetical mechanism of action could involve the inhibition of a metalloprotease. The diagram below illustrates a generalized signaling pathway that could be modulated by such an inhibitor.

Caption: Hypothetical inhibition of a metalloprotease signaling pathway.

Conclusion

This compound is a compound at the intersection of classical peptide chemistry and modern medicinal chemistry. While its specific discovery and history are not prominently documented, its synthesis and properties can be understood through established principles of organic and peptide chemistry. The lack of detailed biological studies presents an opportunity for future research to explore the potential of this and similar benzenesulfonyl-dipeptides as enzyme inhibitors or in other therapeutic applications. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.

References

Potential Research Areas for {N}-(phenylsulfonyl)glycylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

{N}-(phenylsulfonyl)glycylglycine is a dipeptide derivative with a core structure that holds significant potential for therapeutic applications. Primarily investigated as an inhibitor of aldose reductase, this compound presents a promising scaffold for the development of drugs targeting diabetic complications. This technical guide provides a comprehensive overview of the current knowledge surrounding {N}-(phenylsulfonyl)glycylglycine, including its synthesis, established biological activity, and detailed experimental protocols. Furthermore, this document explores potential, yet underexplored, research avenues for this molecule, such as its evaluation as a carbonic anhydrase inhibitor or as an anticancer agent, supported by data from structurally related compounds. The information is presented to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile molecule.

Introduction

{N}-(phenylsulfonyl)glycylglycine belongs to the class of N-sulfonylated amino acid derivatives, a group of compounds known for their diverse biological activities. The incorporation of a phenylsulfonyl group into the glycylglycine dipeptide backbone imparts specific physicochemical properties that can influence its interaction with biological targets. The primary and most well-documented biological activity of {N}-(phenylsulfonyl)glycylglycine is the inhibition of aldose reductase, a key enzyme in the polyol pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of secondary complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, {N}-(phenylsulfonyl)glycylglycine has the potential to mitigate these debilitating conditions.

While its role as an aldose reductase inhibitor is established, the broader therapeutic potential of {N}-(phenylsulfonyl)glycylglycine remains largely unexplored. The structural motif of a sulfonamide linked to a dipeptide is present in compounds with a wide range of biological activities, including carbonic anhydrase inhibition and anticancer properties. This guide aims to not only provide a thorough understanding of the known aspects of {N}-(phenylsulfonyl)glycylglycine but also to stimulate further research into its untapped therapeutic possibilities.

Synthesis of {N}-(phenylsulfonyl)glycylglycine

The synthesis of {N}-(phenylsulfonyl)glycylglycine is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, N-phenylglycine, which is then followed by N-sulfonylation to yield the final product.

Experimental Protocol: Synthesis of {N}-(phenylsulfonyl)glycylglycine

Step 1: Synthesis of N-Phenylglycine

-

Materials: Aniline, Chloroacetic acid, Sodium Carbonate, Hydrochloric acid (concentrated), Ethanol, Deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in deionized water.

-

Slowly add a solution of sodium carbonate in deionized water to neutralize the acid.

-

To this solution, add aniline.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the N-phenylglycine.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol/water to obtain pure N-phenylglycine.

-

Step 2: N-Sulfonylation of N-Phenylglycine

-

Materials: N-Phenylglycine, Benzenesulfonyl chloride, Sodium hydroxide, Diethyl ether, Hydrochloric acid (concentrated).

-

Procedure:

-

Dissolve N-phenylglycine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add benzenesulfonyl chloride portion-wise with vigorous stirring.

-

Continue stirring for 2-3 hours at room temperature.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzenesulfonyl chloride.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the {N}-(phenylsulfonyl)glycylglycine.

-

Filter the product, wash with cold water, and dry under vacuum.

-

Diagram of Synthesis Workflow

Caption: Two-step synthesis of {N}-(phenylsulfonyl)glycylglycine.

Core Biological Activity: Aldose Reductase Inhibition

The primary established biological activity of {N}-(phenylsulfonyl)glycylglycine is its ability to inhibit aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues. By inhibiting AR, {N}-(phenylsulfonyl)glycylglycine can prevent the formation of sorbitol and thereby ameliorate the long-term complications of diabetes.

Mechanism of Action: The Polyol Pathway

The polyol pathway consists of two enzymatic steps. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, using NAD+ as a cofactor. The inhibition of aldose reductase by {N}-(phenylsulfonyl)glycylglycine blocks the initial step of this pathway.

Signaling Pathway Diagram

Caption: The Polyol Pathway and the inhibitory action of {N}-(phenylsulfonyl)glycylglycine.

Quantitative Data: Aldose Reductase Inhibitory Activity

The inhibitory potency of {N}-(phenylsulfonyl)glycylglycine and its derivatives against aldose reductase has been evaluated in several studies. The following table summarizes the available IC50 values.

| Compound | IC50 (µM) vs. Rat Lens Aldose Reductase | Reference |

| {N}-(phenylsulfonyl)glycine | >100 | [3] |

| 2-Nitro-{N}-(phenylsulfonyl)glycine | 13 | [2] |

| 4-Amino-{N}-(phenylsulfonyl)glycine | 16 | [2] |

| α-Naphthylsulfonylglycine | 1.3 | [2] |

| β-Naphthylsulfonylglycine | 0.4 | [2] |

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is adapted from established methods for determining aldose reductase inhibitory activity from rat lens homogenates.

-

Enzyme Preparation:

-

Dissect lenses from Sprague-Dawley rats and homogenize in a cold 0.1 M sodium phosphate buffer (pH 6.2).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Use the resulting supernatant as the source of aldose reductase.

-

-

Inhibition Assay:

-

Prepare an assay mixture containing:

-

0.1 M sodium phosphate buffer (pH 6.2)

-

0.16 M lithium sulfate

-

1.17 mM NADPH

-

10 mM DL-glyceraldehyde (substrate)

-

The test compound ({N}-(phenylsulfonyl)glycylglycine) dissolved in a suitable solvent (e.g., DMSO).

-

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Potential Research Areas

While the primary focus of research on {N}-(phenylsulfonyl)glycylglycine has been its role as an aldose reductase inhibitor, its chemical structure suggests potential for a broader range of biological activities.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Several CA isoforms are established drug targets for conditions like glaucoma, epilepsy, and certain types of cancer. The phenylsulfonyl moiety in {N}-(phenylsulfonyl)glycylglycine makes it a candidate for investigation as a CA inhibitor.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

-

Materials: Purified human carbonic anhydrase isoform (e.g., hCA II), Tris-HCl buffer (50 mM, pH 7.4), 4-Nitrophenylacetate (4-NPA) as substrate, test compound.

-

Procedure:

-

In a 96-well plate, add the hCA enzyme solution.

-

Add varying concentrations of the test compound and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4-NPA.

-

Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

-

Anticancer Activity

Some sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase isoforms overexpressed in tumors (e.g., CA IX and XII), and disruption of microtubule dynamics. Given these precedents, {N}-(phenylsulfonyl)glycylglycine warrants evaluation for its potential cytotoxic effects against cancer cell lines.

Experimental Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of {N}-(phenylsulfonyl)glycylglycine for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Logical Relationship for Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Conclusion

{N}-(phenylsulfonyl)glycylglycine is a molecule with established potential as an aldose reductase inhibitor for the management of diabetic complications. This guide has provided a detailed overview of its synthesis, mechanism of action, and relevant experimental protocols. Importantly, this document highlights the unexplored potential of this compound in other therapeutic areas, such as carbonic anhydrase inhibition and oncology. The provided experimental frameworks offer a starting point for researchers to further investigate the biological activities of {N}-(phenylsulfonyl)glycylglycine and its derivatives, potentially leading to the development of novel therapeutic agents. The versatility of its structure warrants a broader investigation to fully unlock its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid

Abstract

This document provides a detailed protocol for the laboratory synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(Benzenesulfonyl)glycylglycine. This compound serves as a valuable building block in medicinal chemistry and as a ligand in coordination chemistry. The synthesis is presented as a two-step process commencing with the formation of the dipeptide intermediate, glycylglycine, followed by the N-sulfonylation of its terminal amino group. This protocol includes comprehensive experimental procedures, tables of quantitative data, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound is an N-protected dipeptide derivative. The incorporation of a benzenesulfonyl group onto the glycylglycine backbone imparts specific physicochemical properties that are of interest in various chemical and biological applications. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. This protocol outlines a reliable method for the preparation of this compound, starting from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

-

Step 1: Synthesis of Glycylglycine. Glycine is first converted to its cyclic dipeptide, 2,5-diketopiperazine (glycine anhydride), through thermal dehydration. Subsequent hydrolysis of the diketopiperazine yields the linear dipeptide, glycylglycine.

-

Step 2: N-Sulfonylation of Glycylglycine. The free amino group of glycylglycine is then reacted with benzenesulfonyl chloride in an aqueous basic solution to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purity/Grade | Supplier (Example) |

| Glycine | C₂H₅NO₂ | 75.07 | ≥99% | Sigma-Aldrich |

| Glycerol | C₃H₈O₃ | 92.09 | ACS Reagent | Fisher Scientific |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97%, pellets | VWR Chemicals |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (concentrated) | J.T. Baker |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | ≥99% | Alfa Aesar |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Anhydrous, ≥99.5% | EMD Millipore |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | Decon Labs |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Reagent | Macron Fine Chem. |

| Deionized Water | H₂O | 18.02 | - | - |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1a | Synthesis of 2,5-Diketopiperazine | Glycine | Glycerol | 175-180 | 1 | 2,5-Diketopiperazine | ~89% |

| 1b | Hydrolysis to Glycylglycine | 2,5-Diketopiperazine, NaOH, HCl | Water | Room Temperature | 1-2 | Glycylglycine | ~81% |

| 2 | N-Sulfonylation | Glycylglycine, Benzenesulfonyl Chloride | Water/Ether | 0 - Room Temp. | 3-4 | This compound | >90% |

Experimental Protocols

Step 1: Synthesis of Glycylglycine from Glycine

This two-part procedure is adapted from established methods for synthesizing glycylglycine.[1][2]

Part A: Synthesis of 2,5-Diketopiperazine (Glycine Anhydride)

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 30 mL of glycerol.

-

Reaction: While stirring, add 12 g of finely powdered glycine to the glycerol. Heat the mixture in an oil bath to 175-180 °C and maintain this temperature with stirring for approximately 50-60 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Add 12 mL of distilled water to the flask and place it in a refrigerator overnight to allow for precipitation.

-

Isolation: Collect the crude product by suction filtration and wash it with 50% ethanol. The crude 2,5-diketopiperazine can be purified by recrystallization from water to yield a pure product with a melting point of 300-302 °C. The expected yield is approximately 89%.[2]

Part B: Hydrolysis to Glycylglycine

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5 g of 2,5-diketopiperazine in 50 mL of 1 M sodium hydroxide solution with stirring at room temperature until all the solid has dissolved.

-

Neutralization: Add 25 mL of 2 M hydrochloric acid to the solution to adjust the pH to approximately 6.0.

-

Concentration and Precipitation: Reduce the volume of the solution to about 20 mL by evaporation under reduced pressure. Add 30 mL of 95% ethanol to the concentrated solution and place it in a refrigerator overnight to induce crystallization.

-

Isolation and Purification: Collect the glycylglycine precipitate by suction filtration. Wash the solid with 70% ethanol until the washings are free of chloride ions (tested with silver nitrate solution). The final product should have a melting point of 258-260 °C (with decomposition). The expected yield is approximately 81%.[2]

Step 2: Synthesis of this compound

This procedure is based on the general Schotten-Baumann reaction for N-sulfonylation of amino acids and peptides.[3]

-

Dissolution: Dissolve 1.32 g (10 mmol) of glycylglycine and 2.12 g (20 mmol) of sodium carbonate in 50 mL of deionized water in a 250 mL beaker. Cool the solution in an ice bath to 0-5 °C.

-

Reaction: While vigorously stirring the cooled solution, slowly add a solution of 1.94 g (11 mmol) of benzenesulfonyl chloride in 25 mL of diethyl ether dropwise over 30 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it twice with 25 mL portions of diethyl ether to remove any unreacted benzenesulfonyl chloride and other organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product will form.

-

Isolation and Purification: Collect the precipitate by suction filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound. Dry the product under vacuum.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed reaction steps for the synthesis protocol.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

-

Purification: As mentioned, recrystallization from hot water or an ethanol/water mixture is a suitable method for purification. For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[4][5]

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure of the final compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product (C₁₀H₁₂N₂O₅S, MW: 272.28 g/mol ).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the sulfonamide S=O and N-H stretches, as well as the amide and carboxylic acid carbonyl groups.

-

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling benzenesulfonyl chloride, concentrated hydrochloric acid, and diethyl ether.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzenesulfonyl chloride is corrosive and a lachrymator; handle with care.

-

Concentrated acids and bases are highly corrosive. Handle them with appropriate care to avoid skin and eye contact.

-

Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.

Conclusion

This protocol provides a robust and detailed method for the synthesis of this compound. The two-step approach is based on well-established chemical transformations and uses readily available reagents, making it suitable for typical laboratory settings. By following the outlined procedures, researchers can reliably produce this compound for further investigation in drug discovery and other scientific applications.

References

Application Notes and Protocols for the Preparation of Copper Complexes with (2-Benzenesulfonylamino-acetylamino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper complexes are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The coordination of copper ions to organic ligands can enhance their therapeutic potential and bioavailability. The ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, a derivative of the dipeptide glycylglycine, incorporates a benzenesulfonyl group, which can influence the electronic properties and stability of the resulting copper complex. Such complexes have the potential to act as enzyme inhibitors or catalysts in biological systems.

Synthesis of Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetate Complex

This section outlines a general protocol for the synthesis of a copper(II) complex with this compound. The proposed reaction involves the complexation of copper(II) ions with the deprotonated form of the ligand in an aqueous or alcoholic medium.

Experimental Protocol: Synthesis of [Cu(C₁₀H₁₀N₂O₅S)]·nH₂O

Materials:

-

This compound (Ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-